![molecular formula C18H13NS B14394865 2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole CAS No. 90016-95-8](/img/structure/B14394865.png)
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety and a 4-methylphenyl substituent. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminonaphthalene with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization with sulfur and a dehydrating agent . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division . The compound can also induce oxidative stress in microbial cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)naphtho[1,2-D][1,3]thiazole
- 2-(4-Methylphenyl)naphtho[2,3-D][1,3]thiazole
- 2-(4-Methylphenyl)naphtho[1,2-D][1,3]oxazole
Uniqueness
2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole is unique due to its specific substitution pattern and the presence of both naphthalene and thiazole rings. This unique structure contributes to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
90016-95-8 |
|---|---|
Molecular Formula |
C18H13NS |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)benzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C18H13NS/c1-12-6-8-14(9-7-12)18-19-16-11-10-13-4-2-3-5-15(13)17(16)20-18/h2-11H,1H3 |
InChI Key |
SBKMDFUZYUPQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



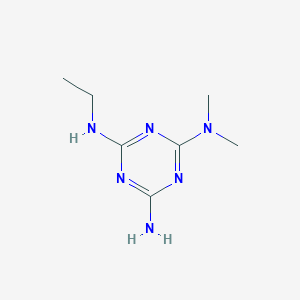
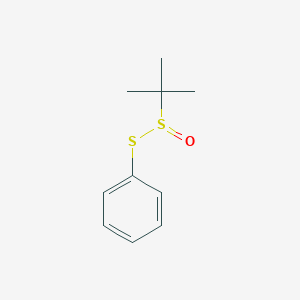
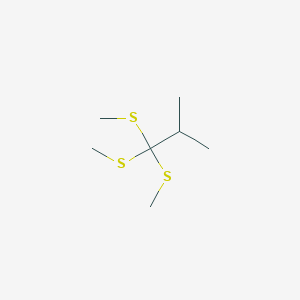

![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
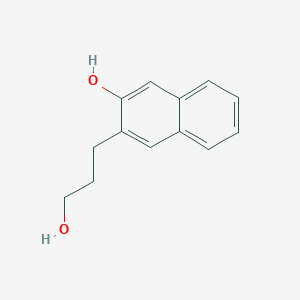
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
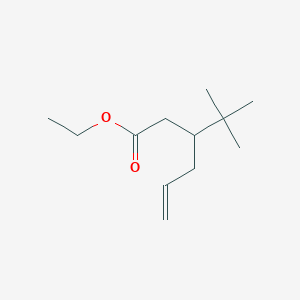
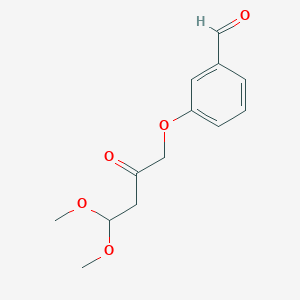

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
